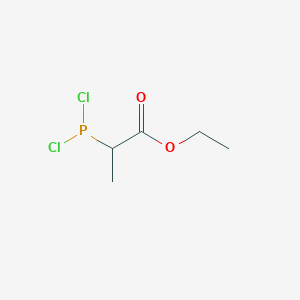

Ethyl 2-(dichlorophosphanyl)propanoate

Description

Ethyl 2-(dichlorophosphanyl)propanoate is an organophosphorus compound characterized by a dichlorophosphanyl (-PCl₂) group attached to the α-carbon of an ethyl propanoate backbone. Its molecular formula is C₅H₉Cl₂O₃P, with a molecular weight of 227.0 g/mol.

Properties

CAS No. |

61553-28-4 |

|---|---|

Molecular Formula |

C5H9Cl2O2P |

Molecular Weight |

203.00 g/mol |

IUPAC Name |

ethyl 2-dichlorophosphanylpropanoate |

InChI |

InChI=1S/C5H9Cl2O2P/c1-3-9-5(8)4(2)10(6)7/h4H,3H2,1-2H3 |

InChI Key |

DDMJCLNFCQEWKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)P(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dichlorophosphanyl)propanoate can be synthesized through the reaction of ethyl propanoate with dichlorophosphine. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3 + \text{PCl}_2\text{H} \rightarrow \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3\text{PCl}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dichlorophosphanyl)propanoate undergoes various chemical reactions, including:

- **Reduction

Oxidation: The compound can be oxidized to form phosphine oxides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(dichlorophosphanyl)propanoate belongs to a broader class of ethyl propanoate derivatives. Below is a comparative analysis with key analogs:

2.1 Structural and Functional Group Analysis

- Key Differences: this compound features a phosphorus-based substituent, making it more reactive in nucleophilic reactions (e.g., phosphorylation). Fenoxaprop and quizalofop derivatives contain aryloxy-heterocyclic groups (benzoxazole/quinoxaline), which enhance their herbicidal activity via lipid biosynthesis inhibition .

2.2 Mechanism of Action

- This compound: Likely acts as an acetylcholinesterase inhibitor (common to organophosphorus compounds), disrupting nerve signaling in pests .

- Fenoxaprop/Quizalofop: Target acetyl-CoA carboxylase (ACCase) in plants, blocking fatty acid synthesis and leading to plant death .

2.3 Physicochemical Properties

| Property | This compound | Fenoxaprop Ethyl Ester | Quizalofop Ethyl Ester |

|---|---|---|---|

| Solubility | Likely polar, moderate in organic solvents | Low water solubility | Low water solubility |

| Reactivity | High (P-Cl bonds hydrolyze readily) | Moderate (stable ester) | Moderate (stable ester) |

| Toxicity | Potentially high (neurotoxic) | Selective (herbicidal) | Selective (herbicidal) |

- Notes: The dichlorophosphanyl group increases hydrolytic instability compared to aryloxypropanoates, which are designed for environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.